molecular formula C11H16N2O2S B2449334 3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2097919-06-5

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2449334
CAS No.: 2097919-06-5
M. Wt: 240.32
InChI Key: ZZFWWBLGOVYIHA-UHFFFAOYSA-N
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Description

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxy group, a thiophene ring, and a piperidine carboxamide moiety

Scientific Research Applications

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications, including:

Future Directions

Piperidine derivatives, such as “3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide”, play a significant role in the pharmaceutical industry . Therefore, the development of new synthesis methods and the discovery of new applications for these compounds are important future directions in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and thiophene moieties contribute to its reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-15-9-4-2-6-13(8-9)11(14)12-10-5-3-7-16-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFWWBLGOVYIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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